molecular formula C17H14ClN3O2S B3140694 Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate CAS No. 478039-25-7

Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate

Cat. No.: B3140694
CAS No.: 478039-25-7
M. Wt: 359.8 g/mol
InChI Key: IKHYGUPYBADQGV-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is a complex organic compound that belongs to the quinazoline derivatives family Quinazolines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of 4-chlorophenylamine with appropriate carbonyl compounds under acidic conditions to form the quinazoline scaffold

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of corresponding quinazoline derivatives with oxidized functional groups.

  • Reduction: Reduction of the imino group to an amine.

  • Substitution: Introduction of different substituents at various positions on the quinazoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological activities of quinazoline derivatives are well-documented, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine: Potential medical applications include the treatment of various diseases, such as cancer and infectious diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazoline derivatives with varying substituents and functional groups.

  • Indole derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.

Uniqueness: Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-4-iminoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-23-15(22)10-24-17-20-14-5-3-2-4-13(14)16(19)21(17)12-8-6-11(18)7-9-12/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHYGUPYBADQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140494
Record name Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478039-25-7
Record name Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478039-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate
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Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate
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Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate
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Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate
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Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate
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Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate

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